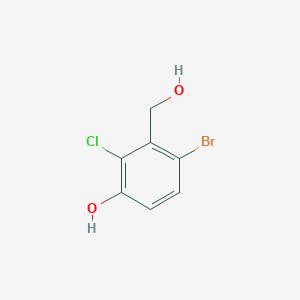

4-Bromo-2-chloro-3-(hydroxymethyl)phenol

Description

4-Bromo-2-chloro-3-(hydroxymethyl)phenol is a halogenated phenolic compound with a molecular formula of C₇H₅BrClO₂. Its structure consists of a phenol ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 2, and a hydroxymethyl (–CH₂OH) group at position 3 (Figure 1). This unique substitution pattern imparts distinct chemical and physical properties, making it relevant in applications such as polymer synthesis, antimicrobial agents, and drug intermediates.

Propriétés

Formule moléculaire |

C7H6BrClO2 |

|---|---|

Poids moléculaire |

237.48 g/mol |

Nom IUPAC |

4-bromo-2-chloro-3-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H6BrClO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,10-11H,3H2 |

Clé InChI |

PLUPZQOUZUDMMM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1O)Cl)CO)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

5-Bromo-2-(hydroxymethyl)phenol

- Substituents : Br (position 5), –CH₂OH (position 2).

- Key Differences : The shifted positions of Br and –CH₂OH reduce steric hindrance compared to the 4-Bromo-2-chloro-3-(hydroxymethyl) derivative. This isomer is used in wood treatment due to its ability to form covalent bonds with cellulose hydroxyl groups .

- Applications : Primarily in lignin modification and resin synthesis .

4-Bromo-2-(hydroxymethyl)phenol

- Substituents : Br (position 4), –CH₂OH (position 2).

- This compound is explored as a drug intermediate for neurological disorders, leveraging the hydroxymethyl group’s metabolic stability .

3-Bromo-4-(hydroxymethyl)phenol

- Substituents : Br (position 3), –CH₂OH (position 4).

- Key Differences : The reversed positions of Br and –CH₂OH alter hydrogen-bonding capabilities, affecting solubility and crystal packing .

3-Bromo-2-chlorophenol

- Substituents : Br (position 3), Cl (position 2).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Bromo-2-chloro-3-(hydroxymethyl)phenol | 251.47 | 2.1 | Low | 120–125 (estimated) |

| 5-Bromo-2-(hydroxymethyl)phenol | 217.03 | 1.8 | Moderate | 95–100 |

| 3-Bromo-2-chlorophenol | 207.45 | 2.5 | Very low | 80–85 |

<sup>*</sup>LogP values estimated using B3LYP/6-311G(d,p) calculations .

Research Findings and Key Insights

Metabolic Stability : Hydroxymethylation reduces hepatic glucuronidation, a critical advantage in drug design .

Wood Treatment: Hydroxymethyl phenol derivatives form covalent bonds with wood polymers, enhancing durability .

Crystallography: Bromo-chloro-hydroxymethylphenol derivatives are amenable to X-ray and DFT studies, aiding in structure-property analyses .

Méthodes De Préparation

Solvent-Free Melt-Phase Bromination

Melt-phase bromination offers a scalable alternative by eliminating solvent costs and recovery steps. The process involves heating 2-chloro-3-(hydroxymethyl)phenol above its melting point (∼85°C) and gradually adding bromine while maintaining a temperature gradient. This method, adapted from US4223166A , achieves 98% yield with 2% 2,6-isomer content.

Advantages :

-

No solvent contamination risks.

-

Suitable for high-throughput production.

Challenges :

-

Precise temperature control is critical to prevent thermal degradation of the hydroxymethyl group.

-

Requires post-reaction distillation to isolate the product.

Functional Group Compatibility and Byproduct Analysis

Stability of the Hydroxymethyl Group Under Bromination

The hydroxymethyl (-CH2OH) group introduces steric and electronic effects that influence bromination kinetics. In WO2013090271A1 , direct bromination of 2-chloro-3-(hydroxymethyl)phenol in dimethylformamide (DMF) at 0°C yielded 64% of the target compound, with byproducts arising from oxidation or etherification of the hydroxymethyl group. Comparatively, using chlorobenzene as a solvent and triethylamine hydrochloride as a catalyst suppresses these side reactions, underscoring the importance of solvent polarity and proton scavengers.

Byproduct Formation and Mitigation

The primary byproduct, 6-bromo-2-chloro-3-(hydroxymethyl)phenol, forms via electrophilic aromatic substitution at the ortho position. Catalytic systems reduce its formation to <1% by:

-

Steric Hindrance : Bulky quaternary ammonium salts (e.g., trimethylbenzylammonium bromide) block the ortho position.

-

Electronic Effects : Tertiary amines stabilize the transition state for para-bromination through weak coordination.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Catalytic Bromination | Triethylamine HCl | Chlorobenzene | 5–8 | 99.1 | 99.4 |

| Melt-Phase | None | Solvent-free | 0→15 | 98.0 | 98.0 |

| DMF-Based | None | DMF | 0 | 64.0 | 95.0 |

Key Observations :

-

Catalytic methods outperform solvent-free and DMF-based routes in yield and purity.

-

DMF’s high polarity may stabilize reactive intermediates but increases side reactions with the hydroxymethyl group.

Industrial-Scale Purification Techniques

Distillation vs. Chromatography

Industrial processes favor vacuum distillation (70°C/15–20 torr) for product isolation, achieving >99% purity with minimal energy input. In contrast, laboratory-scale syntheses (e.g., WO2013090271A1 ) rely on silica gel chromatography, which is cost-prohibitive for large batches .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving regioselective halogenation and hydroxymethylation in derivatives like 4-Bromo-2-chloro-3-(hydroxymethyl)phenol?

- Methodological Answer : Regioselective halogenation can be guided by directing groups or steric effects. For example, bromination and chlorination may occur preferentially at ortho/para positions due to the hydroxyl group’s electron-donating effects. Hydroxymethylation can be introduced via Friedel-Crafts alkylation or through protective group strategies (e.g., using silyl ethers to block reactive sites). Post-synthetic modifications should be validated via H/C NMR and mass spectrometry, as seen in analogous halogenated phenol syntheses .

Q. How can researchers optimize recrystallization or column chromatography to purify this compound to >95% purity?

- Methodological Answer : Solvent polarity plays a critical role. For recrystallization, mixed solvents (e.g., ethanol/water) can enhance crystal formation. Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended, adjusting ratios based on TLC monitoring. Purity verification via HPLC with UV detection (λ = 254 nm) is essential, as described for structurally similar bromochlorophenols .

Q. What spectroscopic techniques are most reliable for characterizing the hydroxymethyl group in halogenated phenolic compounds?

- Methodological Answer : H NMR can identify the hydroxymethyl proton (δ 4.5–5.0 ppm, broad singlet) and its coupling with adjacent protons. IR spectroscopy confirms the O–H stretch (3200–3600 cm). For ambiguous cases, derivatization (e.g., acetylation) followed by C NMR can resolve structural uncertainties .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactive sites and electronic properties of this compound?

- Methodological Answer : Use hybrid functionals like B3LYP with a 6-31G(d,p) basis set to calculate molecular electrostatic potential (MESP) maps, highlighting electrophilic/nucleophilic regions. Solvent effects (e.g., polarizable continuum models) improve accuracy. Compare frontier molecular orbitals (HOMO/LUMO) with experimental UV-Vis data to validate computational models .

Q. What crystallographic strategies resolve structural ambiguities in halogenated phenols when NMR and X-ray data conflict?

- Methodological Answer : Refine X-ray data using SHELXL to model disorder or thermal motion. Hydrogen bonding and halogen-halogen interactions can stabilize specific conformations. If NMR suggests dynamic behavior (e.g., rotamers), variable-temperature crystallography or DFT-based molecular dynamics simulations may reconcile discrepancies .

Q. How do steric and electronic effects of substituents influence the stability of this compound under acidic/basic conditions?

- Methodological Answer : Perform pH-dependent stability studies (HPLC monitoring) to track degradation. The hydroxymethyl group may undergo oxidation under basic conditions, while bromine and chlorine substituents increase electrophilicity, accelerating hydrolysis. Compare with analogs (e.g., 4-Bromo-3-chlorophenol ) to isolate substituent effects .

Q. What experimental and computational approaches validate tautomeric equilibria in polyhalogenated phenolic derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.